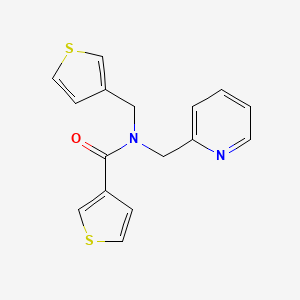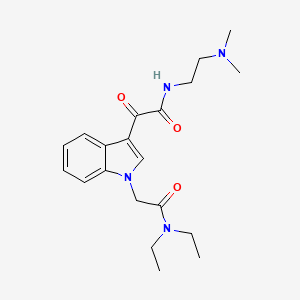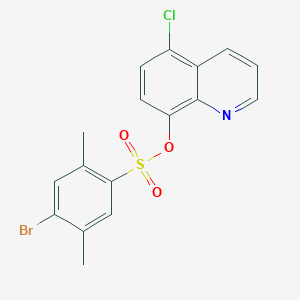![molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9](/img/structure/B3013532.png)
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol group, an amino group, a pyridazine ring, a methoxy group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol group and the pyridazine ring are both aromatic, which could potentially influence the compound’s reactivity . The presence of the amino group, methoxy group, and sulfonamide group would also significantly impact the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amino group could potentially participate in acid-base reactions, while the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially increase the compound’s stability and decrease its solubility in water .Applications De Recherche Scientifique
Anticancer Activity
Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been studied for their anticancer properties. Specifically, derivatives have been designed and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.
Tubulin Polymerization Inhibition
The structural motif of benzo[d][1,3]dioxol is found in molecules that exhibit biological activities, including the inhibition of tubulin polymerization . This is a significant target for anticancer agents as it can lead to mitotic blockade and cell death.
Antioxidant Properties
Derivatives of benzo[d][1,3]dioxol have been synthesized and evaluated for their antioxidant activities. Antioxidants are important in scientific research for their ability to neutralize free radicals and prevent oxidative stress-related damage .
Crystallography and Structural Analysis
The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and the design of new molecules with desired properties . This application is vital in drug design and material science.
Design of Novel Antitumor Agents
Based on the activity of indoles against cancer cell lines, compounds with the benzo[d][1,3]dioxol moiety have been used to design novel antitumor agents . These agents can be optimized for increased potency and selectivity against cancer cells.
Molecular Diversity Studies
The benzo[d][1,3]dioxol moiety is part of a privileged structural motif in medicinal chemistry. It is used in molecular diversity studies to develop a comprehensive understanding of structure-activity relationships in anticancer molecules .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-ylmethyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
The presence of the benzo[d][1,3]dioxol-5-ylmethyl group may influence its pharmacokinetic properties .
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENNJBXPYRHJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)


![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)